molecular formula C22H20FN3O4S B11372349 Ethyl 2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11372349
M. Wt: 441.5 g/mol
InChI Key: HTLCVUDREOJYFC-UHFFFAOYSA-N
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Description

ETHYL 2-[1-(4-FLUOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a benzothiophene ring fused with a pyridazine ring, and it also contains a fluorophenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of ETHYL 2-[1-(4-FLUOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps. One common synthetic route starts with the preparation of the benzothiophene core, followed by the introduction of the pyridazine ring through a cyclization reaction. The fluorophenyl group is then introduced via a substitution reaction. The final step involves the esterification of the carboxylate group to form the ethyl ester .

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and cost-effective reagents.

Chemical Reactions Analysis

ETHYL 2-[1-(4-FLUOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 2-[1-(4-FLUOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-[1-(4-FLUOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets in the body. The compound is believed to interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar compounds to ETHYL 2-[1-(4-FLUOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE include other benzothiophene derivatives and pyridazine-containing compounds. These compounds share structural similarities but may differ in their biological activity and chemical properties. For example:

Properties

Molecular Formula

C22H20FN3O4S

Molecular Weight

441.5 g/mol

IUPAC Name

ethyl 2-[[1-(4-fluorophenyl)-4-oxopyridazine-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C22H20FN3O4S/c1-2-30-22(29)18-15-5-3-4-6-17(15)31-21(18)24-20(28)19-16(27)11-12-26(25-19)14-9-7-13(23)8-10-14/h7-12H,2-6H2,1H3,(H,24,28)

InChI Key

HTLCVUDREOJYFC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NN(C=CC3=O)C4=CC=C(C=C4)F

Origin of Product

United States

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